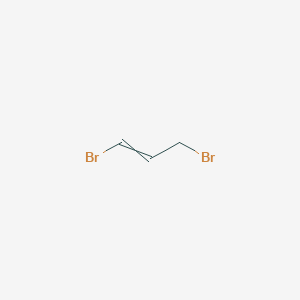

1,3-Dibromopropene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H4Br2 |

|---|---|

Molecular Weight |

199.87 g/mol |

IUPAC Name |

1,3-dibromoprop-1-ene |

InChI |

InChI=1S/C3H4Br2/c4-2-1-3-5/h1-2H,3H2 |

InChI Key |

JWQMKMSVOYQICF-UHFFFAOYSA-N |

Canonical SMILES |

C(C=CBr)Br |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1,3-Dibromopropane from 1,3-Propanediol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: This document provides a detailed guide for the synthesis of 1,3-dibromopropane (B121459) from 1,3-propanediol (B51772). Extensive literature searches did not yield a documented method for the direct synthesis of 1,3-dibromopropene from 1,3-propanediol. The conversion of a saturated diol to a dibromoalkene would necessitate a complex multi-step process involving dehydration and subsequent bromination, for which no established protocols were found. The synthesis of the saturated compound, 1,3-dibromopropane, is a well-established and high-yielding reaction, and it is likely that this is the intended compound of interest.

Introduction

1,3-Dibromopropane is a valuable bifunctional electrophile used extensively in organic synthesis. Its utility lies in its ability to introduce a three-carbon propylene (B89431) linker between nucleophiles, making it a key reagent in the preparation of various cyclic and acyclic compounds. For instance, it is a classical precursor for the synthesis of cyclopropane (B1198618) via the Freund reaction.[1] This guide details the synthesis of 1,3-dibromopropane from 1,3-propanediol through nucleophilic substitution using hydrobromic acid and sulfuric acid as a catalyst.

Reaction Mechanism

The synthesis of 1,3-dibromopropane from 1,3-propanediol proceeds via a series of SN2 reactions. The mechanism can be summarized in the following steps:

-

Protonation of the Hydroxyl Group: The sulfuric acid protonates one of the hydroxyl groups of 1,3-propanediol, converting it into a good leaving group (water).

-

First Nucleophilic Attack: A bromide ion (from hydrobromic acid or sodium bromide) acts as a nucleophile and attacks the carbon atom bearing the protonated hydroxyl group, displacing a molecule of water. This results in the formation of 3-bromo-1-propanol (B121458).

-

Second Protonation: The remaining hydroxyl group of 3-bromo-1-propanol is then protonated by sulfuric acid.

-

Second Nucleophilic Attack: A second bromide ion attacks the terminal carbon, displacing another molecule of water to yield the final product, 1,3-dibromopropane.

The overall reaction is a double substitution of the hydroxyl groups with bromide ions.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 1,3-dibromopropane from 1,3-propanediol.

| Parameter | Value | Reference |

| Reactants | ||

| 1,3-Propanediol (Trimethylene glycol) | 91 g | [2] |

| 48% Hydrobromic Acid | 500 g (338 ml) | [2] |

| Concentrated Sulfuric Acid | 150 g (82 ml) + 240 g (130.5 ml) | [2] |

| Reaction Conditions | ||

| Temperature | Reflux | [2] |

| Reaction Time | 3-4 hours | [2] |

| Product | ||

| Product Name | 1,3-Dibromopropane | |

| Appearance | Colorless liquid | [3] |

| Molecular Formula | C₃H₆Br₂ | [3] |

| Molecular Weight | 201.89 g/mol | [3] |

| Boiling Point | 167 °C | [3] |

| Density | 1.989 g/mL | [3] |

| Yield | ||

| Theoretical Yield | ~240 g | |

| Actual Yield | 220 g | [2] |

| Percent Yield | ~92% |

Experimental Protocol

This protocol is based on a well-established procedure for the synthesis of 1,3-dibromopropane.

Materials and Equipment

-

1-liter round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

1,3-Propanediol (91 g)

-

48% Hydrobromic acid (500 g)

-

Concentrated sulfuric acid (150 g + 240 g)

-

Concentrated hydrochloric acid

-

5% Sodium bicarbonate solution

-

Anhydrous calcium chloride

-

Ice bath

Reaction Procedure

-

To a 1-liter round-bottomed flask, add 338 ml (500 g) of 48% hydrobromic acid.[2]

-

With shaking, slowly add 82 ml (150 g) of concentrated sulfuric acid in portions.[2]

-

Cool the mixture and then slowly add 91 g of 1,3-propanediol in small portions.[2]

-

Following the addition of the diol, add another 130.5 ml (240 g) of concentrated sulfuric acid.[2]

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours.[2]

Work-up and Purification

-

After the reflux period, allow the reaction mixture to cool.

-

Distill the mixture, collecting the fraction that boils between 162-165 °C.[2]

-

Transfer the crude 1,3-dibromopropane to a separatory funnel and wash it with an equal volume of concentrated hydrochloric acid.[2]

-

Separate the organic layer and then wash it sequentially with water, a 5% sodium bicarbonate solution, and finally with water again.[2]

-

Dry the 1,3-dibromopropane over anhydrous calcium chloride.[2]

-

Perform a final distillation, collecting the pure fraction at 162-165 °C in a receiver cooled in an ice bath.[2] The expected yield of pure 1,3-dibromopropane is approximately 220 grams.[2]

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of 1,3-dibromopropane.

Reaction Mechanism Overview

References

An In-depth Technical Guide to 1,3-Dibromopropene: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromopropene, a halogenated alkene with the chemical formula C₃H₄Br₂, is a versatile synthetic intermediate. Its structure, featuring both a double bond and two bromine atoms, one vinylic and one allylic, imparts a unique chemical reactivity that makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its characteristic reactions. This document is intended to serve as a technical resource for researchers and professionals in chemistry and drug development.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid. It exists as a mixture of (E) and (Z) stereoisomers. The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄Br₂ | [1] |

| Molecular Weight | 199.87 g/mol | [1] |

| CAS Number | 627-15-6 | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 155-156 °C | |

| Density | ~2.0 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | ~1.557 | |

| Solubility | Insoluble in water, soluble in common organic solvents. |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is complex due to the presence of geometric isomers and spin-spin coupling between the vinylic and allylic protons. The chemical shifts are generally observed in the range of 4.0-6.5 ppm. The allylic protons (CH₂Br) typically appear as a doublet, while the vinylic protons exhibit more complex splitting patterns (doublet of doublets or multiplets) due to both geminal and vicinal coupling.

¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the two sp² hybridized carbons of the double bond and the sp³ hybridized carbon of the bromomethyl group. The chemical shifts are influenced by the presence of the bromine atoms, with the carbon atoms bonded to bromine appearing at a lower field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its functional groups. Key absorptions include:

-

C=C stretch: A weak to medium absorption band around 1620-1680 cm⁻¹.

-

=C-H stretch: A medium to strong band above 3000 cm⁻¹.

-

C-H stretch (allylic): Bands in the region of 2850-3000 cm⁻¹.

-

C-Br stretch: Strong absorptions in the fingerprint region, typically between 500 and 700 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak (M⁺) will appear as a triplet of peaks at m/z values of M, M+2, and M+4, with relative intensities of approximately 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation patterns involve the loss of a bromine atom (M-79/81) and the cleavage of the C-C bonds.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the dehydrobromination of 1,2,3-tribromopropane (B147538).

Materials:

-

1,2,3-Tribromopropane

-

Potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH)

-

Ethanol (B145695) (or another suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Distillation apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1,2,3-tribromopropane in ethanol.

-

Slowly add a solution of potassium hydroxide in ethanol to the flask while stirring.

-

Heat the reaction mixture to reflux for a specified period to effect dehydrobromination.

-

After cooling, the reaction mixture is typically worked up by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with water and brine, then dried over an anhydrous drying agent.

-

The solvent is removed by rotary evaporation, and the crude this compound is purified by fractional distillation under reduced pressure.

Below is a DOT script for the synthesis workflow:

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound, arising from its alkene and bifunctional bromide nature, allows for a diverse range of chemical transformations.

Nucleophilic Substitution Reactions

Both bromine atoms in this compound are susceptible to nucleophilic attack. The allylic bromide is generally more reactive towards Sₙ2 reactions than the vinylic bromide due to the stabilization of the transition state. This differential reactivity can be exploited for selective functionalization. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace one or both bromine atoms, leading to the formation of a wide array of derivatives.

Cycloaddition Reactions

The double bond in this compound can participate in cycloaddition reactions. For instance, it can act as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of six-membered rings. The stereochemistry of the starting alkene will influence the stereochemistry of the resulting cycloadduct.

Organometallic Reactions

This compound can be used to form organometallic reagents. For example, it can react with magnesium to form a Grignard reagent, although the presence of two bromine atoms can lead to competing reactions. These organometallic intermediates can then be used in a variety of carbon-carbon bond-forming reactions.

The following diagram illustrates some of the key logical relationships in the reactivity of this compound:

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is flammable and can cause skin and eye irritation. Inhalation of vapors should be avoided. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its distinct physical and chemical properties, along with its versatile reactivity, make it a useful intermediate for the synthesis of a wide range of organic molecules. A thorough understanding of its properties, handling, and reaction characteristics is essential for its safe and effective use in research and development.

References

An In-depth Technical Guide to the Reaction Mechanisms and Pathways of 1,3-Dibromopropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reaction mechanisms, and potential synthetic pathways of 1,3-dibromopropene. Given the relative scarcity of detailed studies on this compound compared to its saturated analog, 1,3-dibromopropane (B121459), this document also draws upon the reactivity of structurally similar compounds to infer potential reaction pathways and provide a broader context for its synthetic utility.

Introduction to this compound

1,3-Dibromo-1-propene is a bifunctional organohalogen compound featuring both a vinylic and an allylic bromide. This structure suggests a rich and varied reactivity, making it a potentially versatile building block in organic synthesis. It exists as a mixture of cis and trans isomers. The presence of two bromine atoms, a double bond, and allylic protons allows for a range of transformations including nucleophilic substitution, elimination, addition, and radical reactions.

Synthesis of this compound

The primary route to this compound is through the free radical hydrobromination of propargyl bromide. The stereochemical outcome of this reaction is highly dependent on the reaction conditions.

Caption: Synthesis of cis-1,3-dibromopropene.

Experimental Protocol: Synthesis of cis-1,3-Dibromopropene

This protocol is adapted from the free radical hydrobromination of propargyl bromide at low temperatures, which favors the formation of cis-1,3-dibromopropene.[1]

-

Materials: Propargyl bromide, liquid hydrogen bromide, radical initiator (e.g., AIBN or benzoyl peroxide), inert solvent (e.g., pentane).

-

Procedure:

-

A solution of propargyl bromide in the chosen inert solvent is prepared in a reaction vessel equipped for low-temperature reactions and protected from moisture.

-

The solution is cooled to -78°C using a dry ice/acetone bath.

-

A radical initiator is added to the cooled solution.

-

Liquid hydrogen bromide is slowly added to the reaction mixture with constant stirring.

-

The reaction is monitored by an appropriate method (e.g., GC-MS) for the consumption of the starting material.

-

Upon completion, the reaction is carefully quenched, and the product is isolated and purified, typically by distillation under reduced pressure.

-

Quantitative Data for Synthesis of this compound

| Starting Material | Reagent | Conditions | Major Product | Product Ratio (1,2- : 1,3-) | Reference |

| Propargyl Bromide | HBr, Benzoyl Peroxide | n-pentane or ether, -20 to +30°C | 1,2-Dibromopropene | 10:1 to 30:1 | [1] |

| Propargyl Bromide | Liquid HBr | -78°C | cis-1,3-Dibromopropene | ~1:12 | [1] |

| Bromoallene | Liquid HBr | -78°C | 1,2- and 1,3-Dibromopropenes | ~3:1 | [1] |

Reaction Mechanisms and Pathways

Nucleophilic Substitution

This compound possesses two sites susceptible to nucleophilic attack: the sp²-hybridized carbon of the vinylic bromide and the sp³-hybridized carbon of the allylic bromide. The allylic position is generally more reactive towards nucleophilic substitution.

Caption: Potential nucleophilic substitution pathways.

Due to the lack of specific studies on this compound, the following protocols for a structurally similar compound, 1,3-dibromo-2,2-dimethoxypropane (B40201), are provided as examples of how such a bifunctional electrophile might react.

3.1.1. Experimental Protocol: Reaction with Sodium Azide (B81097) (Illustrative)

This protocol demonstrates the di-substitution of a 1,3-dibromopropane derivative.

-

Materials: 1,3-Dibromo-2,2-dimethoxypropane, sodium azide, N,N-dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, dissolve 1,3-dibromo-2,2-dimethoxypropane (1 equivalent) in DMF.

-

Add sodium azide (2.5 equivalents) to the solution.

-

Heat the reaction mixture to 80°C and stir for 12-16 hours.

-

After cooling, pour the mixture into water and extract with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

3.1.2. Experimental Protocol: Reaction with Thiophenol (Illustrative)

This protocol illustrates the formation of a dithioether.

-

Materials: 1,3-Dibromo-2,2-dimethoxypropane, thiophenol, potassium carbonate, acetonitrile (B52724).

-

Procedure:

-

Suspend potassium carbonate (3 equivalents) in acetonitrile in a round-bottom flask.

-

Add thiophenol (2.2 equivalents) and stir for 15 minutes at room temperature.

-

Add a solution of 1,3-dibromo-2,2-dimethoxypropane (1 equivalent) in acetonitrile.

-

Heat the mixture to reflux (approximately 82°C) and stir for 8-12 hours.

-

After cooling, filter off the inorganic salts and concentrate the filtrate.

-

The residue is dissolved in ethyl acetate, washed with water and brine, dried, and concentrated. The product can be purified by column chromatography.

-

Elimination Reactions

Radical Reactions

As demonstrated in its synthesis, this compound is involved in radical pathways. The allylic C-H bonds are susceptible to abstraction by radicals, which could initiate various transformations. Theoretical studies on the reaction of 1-bromo-3,3,3-trifluoropropene with hydroxyl radicals indicate that reactions at the double bond are feasible pathways.

Organometallic Cross-Coupling Reactions

The vinylic bromide in this compound makes it a potential substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille couplings. These reactions would allow for the formation of new carbon-carbon bonds at the sp²-hybridized carbon.

Caption: Generalized Suzuki cross-coupling cycle.

Summary of Potential Reactions and Pathways

Quantitative Data for Reactions of a 1,3-Dibromopropane Derivative

The following table summarizes representative quantitative data for the synthesis of various compounds from 1,3-dibromopropane and primary amines, illustrating the utility of the 1,3-dibromo structural motif in forming heterocyclic compounds.[2]

| Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Aniline | K₂CO₃ | DMSO | 60 | 7 | N-Phenylazetidine | 49 |

Conclusion

This compound is a molecule with significant synthetic potential due to its diverse functional groups. While detailed experimental studies on its reactivity are limited, its structural features suggest it can participate in a variety of important organic transformations, including nucleophilic substitutions (particularly at the allylic position), radical reactions, and organometallic cross-coupling reactions. The synthesis of this compound via radical hydrobromination of propargyl bromide is a key entry point to this chemistry. Further research into the reaction pathways of this compound would be valuable for the development of novel synthetic methodologies and the construction of complex molecular architectures for applications in drug discovery and materials science.

References

solubility of 1,3-Dibromopropene in organic solvents

An In-depth Technical Guide on the Solubility of 1,3-Dibromopropene in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated alkene with the chemical formula C₃H₄Br₂. Its structure, featuring a carbon-carbon double bond and two bromine atoms, dictates its physical and chemical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is crucial for its application in organic synthesis, materials science, and pharmaceutical development, where it may serve as a reactant, intermediate, or building block. This guide outlines the theoretical basis for its solubility, presents available data for a structural analog, and provides detailed methodologies for experimental solubility determination.

Theoretical Framework for Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. For this compound, the key intermolecular forces at play are:

-

London Dispersion Forces: These are weak, temporary attractive forces that arise from the random movement of electrons. As a molecule with a relatively large electron cloud due to the bromine atoms, this compound will exhibit significant London dispersion forces.

-

Dipole-Dipole Interactions: The carbon-bromine bonds are polar, creating a net molecular dipole. These permanent dipoles lead to dipole-dipole attractions between this compound molecules.

Organic solvents can be broadly categorized based on their polarity. The solubility of this compound is expected to be higher in solvents with similar intermolecular force profiles.

-

Nonpolar Solvents (e.g., hexane, toluene, benzene): Dominated by London dispersion forces. This compound is expected to be readily soluble in these solvents.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, chloroform, diethyl ether): Possess both London dispersion forces and dipole-dipole interactions. High solubility of this compound is anticipated in these solvents due to the compatible intermolecular forces.

-

Polar Protic Solvents (e.g., ethanol, methanol): Characterized by hydrogen bonding in addition to dispersion and dipole-dipole forces. While some solubility is expected, it may be lower than in aprotic solvents of similar polarity, as the energy required to disrupt the solvent's hydrogen bonding network might not be fully compensated by the formation of new interactions with this compound.

Solubility Data of 1,3-Dibromopropane (B121459) (Structural Analog)

While specific data for this compound is unavailable, the solubility of its saturated analog, 1,3-dibromopropane (C₃H₆Br₂), can provide a useful, albeit imperfect, point of reference. The absence of the double bond in 1,3-dibromopropane slightly reduces its rigidity and may subtly alter its polarity and polarizability, thus influencing its solubility.

| Solvent | Chemical Formula | Type | Solubility of 1,3-Dibromopropane |

| Acetone | C₃H₆O | Polar Aprotic | Soluble |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Soluble |

Note: "Soluble" indicates that a significant amount of the solute dissolves in the solvent, but quantitative data is not specified in the available literature.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, experimental determination is necessary. The following are standard methodologies.

Method 1: Gravimetric Analysis of Saturated Solutions

This is a classical and reliable method for determining the solubility of a liquid in a solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Glass vials with tight-fitting caps

-

Pipettes and syringes

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a glass vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of an undissolved phase of this compound should be visible.

-

After equilibration, cease agitation and allow the phases to separate. If separation is slow, centrifuge the vial at a controlled temperature.

-

Carefully withdraw a known volume or mass of the saturated supernatant (the solvent layer).

-

Weigh the withdrawn sample.

-

Evaporate the solvent from the sample under controlled conditions (e.g., in a vacuum oven at a temperature that ensures solvent removal without significant loss of the less volatile this compound).

-

Weigh the remaining this compound.

-

Calculate the solubility as mass of solute per mass or volume of solvent (e.g., g/100 g solvent or g/100 mL solvent).

Method 2: Spectroscopic or Chromatographic Analysis

This method is suitable for determining lower solubilities and for high-throughput screening.

Materials:

-

Same as Method 1, plus:

-

UV-Vis spectrophotometer, Gas Chromatograph (GC), or High-Performance Liquid Chromatograph (HPLC)

-

Volumetric flasks and appropriate diluents

Procedure:

-

Prepare a saturated solution as described in steps 1-5 of Method 1.

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (GC/HPLC) of the standard solutions.

-

Carefully withdraw a known volume of the saturated supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method as for the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualization of Solubility Determination Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.

Caption: Workflow for experimental solubility determination of this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing mist, vapors, or spray.

Always consult the Safety Data Sheet (SDS) for this compound before use.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, a strong theoretical basis suggests good solubility in a wide range of common nonpolar and polar aprotic organic solvents. For applications requiring precise solubility values, the experimental protocols provided in this guide can be employed. The solubility data of the structural analog, 1,3-dibromopropane, serves as a useful qualitative indicator of its miscibility. Researchers and drug development professionals should always perform their own solubility tests to meet the specific requirements of their systems.

An In-depth Technical Guide to the Stability and Storage of 1,3-Dibromopropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3-dibromopropene (C₃H₄Br₂), a vital reagent in organic synthesis. A thorough understanding of its stability profile is crucial for ensuring experimental reproducibility, maintaining reagent integrity, and ensuring laboratory safety. This document details the known stability characteristics, incompatibilities, and potential degradation pathways of this compound, presented with clear data summaries and diagrams to facilitate understanding and application in a research and development setting.

Core Stability and Storage Recommendations

Proper handling and storage are paramount to preserving the quality and shelf-life of this compound. The compound is generally stable under recommended storage conditions.[1] Key recommendations are summarized in the table below.

| Parameter | Recommendation | Source(s) |

| Storage Temperature | Store in a cool place. | [1] |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place. | [1] |

| Light Exposure | Store away from light. | |

| Container | Containers which are opened must be carefully resealed and kept upright to prevent leakage. | [1] |

| Incompatible Materials | Strong oxidizing agents. | [1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below for reference.

| Property | Value |

| Molecular Formula | C₃H₄Br₂ |

| Molecular Weight | 199.87 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 155-156 °C |

| Density | 2.0 g/mL at 25 °C |

| Flash Point | 27 °C (closed cup) |

Stability Profile

This compound is a reactive compound and its stability can be influenced by several factors, including temperature, light, and the presence of other chemical agents.

Thermal Stability

Photolytic Stability

As with many halogenated hydrocarbons, this compound may be susceptible to degradation upon exposure to light, particularly UV radiation. This can initiate radical chain reactions, leading to decomposition. It is therefore recommended to store the compound in amber or opaque containers to minimize light exposure.

Hydrolytic Stability

Information regarding the hydrolytic stability of this compound is limited. However, similar alkyl halides can undergo hydrolysis, particularly under basic conditions, to yield corresponding alcohols. The presence of moisture could potentially lead to the formation of hydrobromic acid, which can be corrosive.

Cis-Trans Isomerization

This compound exists as a mixture of cis and trans isomers. The trans isomer is generally expected to be more stable due to reduced steric hindrance between the bulky bromine atoms. However, the equilibrium between the isomers can be influenced by factors such as temperature and the presence of catalysts.

Incompatible Materials

To prevent hazardous reactions and maintain the integrity of the compound, contact with the following should be avoided:

-

Strong oxidizing agents: Can lead to vigorous or explosive reactions.[1]

-

Strong bases: May promote elimination or substitution reactions.

-

Certain metals: Active metals such as sodium, potassium, magnesium, and powdered aluminum may react with halogenated hydrocarbons.

Experimental Protocols

While specific, validated stability-indicating assays for this compound are not extensively published, standard analytical methodologies can be adapted for its stability assessment.

General Protocol for Stability Testing by HPLC

A High-Performance Liquid Chromatography (HPLC) method can be developed to separate the cis and trans isomers of this compound from potential degradation products.

Objective: To quantify the purity of this compound and monitor its degradation over time under various stress conditions.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile (B52724) and water is a common starting point for method development.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions: Subject aliquots of the stock solution to various stress conditions:

-

Thermal: Incubate at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

-

Photolytic: Expose to a controlled light source (e.g., UV lamp at 254 nm and 366 nm).

-

Hydrolytic: Add acidic, basic, and neutral aqueous solutions.

-

-

Analysis: At specified time points, inject the stressed samples into the HPLC system.

-

Data Analysis: Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the this compound isomers.

Logical Relationships and Workflows

Storage and Handling Workflow

The following diagram illustrates the recommended workflow for the safe storage and handling of this compound.

References

1,3-Dibromopropene safety precautions and handling guidelines

An In-depth Technical Guide to the Safety Precautions and Handling of 1,3-Dibromopropene

This technical guide provides a comprehensive overview of the safety precautions, handling guidelines, and toxicological profile of this compound (CAS No: 627-15-6). The information is intended for researchers, scientists, and professionals in drug development and other fields who may handle this chemical.

Chemical and Physical Properties

This compound is a flammable liquid that requires careful handling due to its physical properties. Key quantitative data are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₃H₄Br₂ |

| Molecular Weight | 199.87 g/mol [1] |

| Appearance | Colorless liquid[2] |

| Boiling Point | 155 - 156 °C[2][3] |

| Density | 2 g/mL at 25 °C[2][3] |

| Flash Point | 27 °C (80.6 °F) - closed cup[1][2][3] |

| Storage Temperature | 2-8°C[3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a flammable liquid and vapor.[1] It is also classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Hazard Statements:

-

H226: Flammable liquid and vapor.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Toxicological Information

Detailed toxicological data for this compound is limited. Most safety data sheets indicate that no data is available for acute toxicity (oral, dermal, inhalation), skin corrosion, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[2] The primary known toxicological effect is irritation to the respiratory system.[1][2]

| Toxicological Endpoint | Result |

| Acute Toxicity | No data available[2] |

| Skin Corrosion/Irritation | Causes skin irritation[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation[1] |

| Respiratory Sensitization | No data available[2] |

| Germ Cell Mutagenicity | No data available[2] |

| Carcinogenicity | No data available[2] |

| Reproductive Toxicity | No data available[2] |

| STOT - Single Exposure | May cause respiratory irritation[1][2] |

| STOT - Repeated Exposure | No data available[2] |

Handling and Storage

Proper handling and storage procedures are critical to ensure safety when working with this compound.

Safe Handling

-

Handle in a well-ventilated place.[5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][4]

-

Use only non-sparking tools.[5]

-

Wear appropriate personal protective equipment (see Section 5.0).

Storage Conditions

-

Keep container tightly closed.[2]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]

-

Recommended storage temperature is between 2-8°C.[3]

-

Store away from incompatible materials, such as strong oxidizing agents.[2]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are necessary to minimize exposure.

-

Engineering Controls : Ensure adequate ventilation, especially in confined areas. Use explosion-proof electrical, ventilating, and lighting equipment.[5]

-

Eye/Face Protection : Wear chemical safety goggles or faceshields.[1]

-

Skin Protection : Wear protective gloves. The suitability and durability of a glove type depend on usage.[5]

-

Respiratory Protection : If ventilation is inadequate, use a suitable respirator. A type ABEK (EN14387) respirator filter is recommended.[1]

Caption: Personal Protective Equipment (PPE) selection workflow.

First-Aid Measures

In case of exposure, follow these first-aid guidelines and seek medical attention.

-

General Advice : Consult a physician and show them the safety data sheet.[4]

-

If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration.[4]

-

In Case of Skin Contact : Wash off with soap and plenty of water.[4]

-

In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.[4]

-

If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry powder or dry sand. Do NOT use a water jet.[6]

-

Special Hazards : Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen bromide gas.[2] Vapors may form explosive concentrations and can accumulate in low areas.[2][4]

-

Advice for Firefighters : Wear self-contained breathing apparatus for firefighting if necessary. Use water spray to cool unopened containers.

Accidental Release Measures

-

Personal Precautions : Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[2][4] Evacuate personnel to safe areas.[4]

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Containment and Cleaning Up : Contain spillage, and then collect with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local regulations.[6]

Caption: Emergency procedure for accidental release.

Experimental Protocols

Flash Point Determination (Closed-Cup Method)

The flash point of 27°C for this compound was determined using a closed-cup method. Standard protocols such as ASTM D93 (Pensky-Martens Closed-Cup) or ASTM D56 (Tag Closed-Cup) are typically used.

Methodology (Based on ASTM D93):

-

Apparatus : A Pensky-Martens Closed-Cup Tester is used, consisting of a test cup, lid, shutter, ignition source, and stirring mechanism.

-

Sample Preparation : A specific volume of the sample (e.g., 75 mL) is placed into the test cup.[7]

-

Heating : The sample is heated at a slow, constant, and specified rate (e.g., 5°C to 6°C per minute).[8] The sample is stirred to ensure temperature uniformity.[7]

-

Ignition Test : At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid for a specified duration.

-

Observation : The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.[9]

Skin Irritation Testing

The classification "Causes skin irritation" is typically determined using in vivo (animal) or in vitro methods following internationally recognized guidelines.

Methodology (Based on OECD Test Guideline 439: In Vitro Skin Irritation):

-

Test System : The assay utilizes a reconstructed human epidermis (RhE) model, which is an organotypic in vitro model of human epidermis.[10][11]

-

Procedure : A small amount of the test chemical is applied topically to the surface of the RhE tissue.

-

Exposure and Incubation : The tissue is exposed to the chemical for a defined period (e.g., one hour), after which it is rinsed and incubated.[12]

-

Viability Assessment : Cell viability is measured using a quantitative method, most commonly the MTT assay. In this assay, the vital dye MTT is converted by mitochondrial enzymes of viable cells into a blue formazan (B1609692) salt, which is then extracted and measured spectrophotometrically.[10][12]

-

Endpoint : A chemical is classified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to 50% or less of the negative control.[10]

Eye Irritation Testing

The classification "Causes serious eye irritation" is determined through standardized tests.

Methodology (Based on OECD Test Guideline 405: Acute Eye Irritation/Corrosion):

-

Test System : The traditional method uses albino rabbits.

-

Procedure : A single, measured dose (e.g., 0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

-

Observation : The eyes are examined for ocular reactions at specific intervals (e.g., 1, 24, 48, and 72 hours after instillation). The degree of corneal opacity, iritis, and conjunctival redness and swelling (chemosis) are scored.

-

Endpoint : The scores are used to calculate an overall irritation potential. The persistence and reversibility of the observed effects are key factors in the final classification.

References

- 1. 1,3-Dibromo-1-propene, mixture of cis and trans 98 627-15-6 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. oecd.org [oecd.org]

- 4. 1,3-DIBROMO-1-PROPENE - Safety Data Sheet [chemicalbook.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 627-15-6 Name: 1,3-Dibromo-1-propene, mixture of cis and trans [xixisys.com]

- 6. oecd.org [oecd.org]

- 7. delltech.com [delltech.com]

- 8. oil-tester.com [oil-tester.com]

- 9. precisionlubrication.com [precisionlubrication.com]

- 10. iivs.org [iivs.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Skin Irritation: EpiDerm Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

Spectroscopic Profile of 1,3-Dibromopropene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-dibromopropene (C₃H₄Br₂), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide aims to facilitate the identification and characterization of this compound by presenting quantitative data in clearly structured tables, detailing experimental protocols, and illustrating the logical relationships of the spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the cis (Z) and trans (E) isomers of this compound.

¹H NMR Spectroscopy Data

| Isomer | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| (E)-1,3-Dibromopropene | ~6.4 | dt | J(H,H) = 14.0, J(H,H) = 1.0 | H-2 |

| ~6.2 | d | J(H,H) = 14.0 | H-1 | |

| ~4.0 | d | J(H,H) = 1.0 | H-3 (CH₂Br) | |

| (Z)-1,3-Dibromopropene | ~6.5 | t | J(H,H) = 7.5 | H-2 |

| ~6.3 | d | J(H,H) = 7.5 | H-1 | |

| ~4.1 | d | J(H,H) = 7.5 | H-3 (CH₂Br) |

¹³C NMR Spectroscopy Data

| Isomer | Chemical Shift (δ) [ppm] | Assignment |

| (E)-1,3-Dibromopropene | ~135 | C-2 |

| ~110 | C-1 | |

| ~35 | C-3 | |

| (Z)-1,3-Dibromopropene | ~133 | C-2 |

| ~108 | C-1 | |

| ~40 | C-3 |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H Stretch |

| ~1625 | Medium | C=C Stretch |

| ~1210 | Strong | C-Br Stretch |

| ~940 | Strong | =C-H Bend (trans) |

| ~690 | Strong | =C-H Bend (cis) |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 198/200/202 | ~1:2:1 | [M]⁺ (Molecular Ion) |

| 119/121 | ~1:1 | [M-Br]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 39 | High | [C₃H₃]⁺ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following sections detail the general methodologies for obtaining NMR, IR, and MS spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is typically used.

-

¹H NMR Acquisition:

-

Spectral Width: Approximately 15 ppm.

-

Pulse Angle: A 90° pulse is used.

-

Number of Scans: 8 to 16 scans are generally sufficient to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Spectral Width: Approximately 200-220 ppm.

-

Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum.

-

Relaxation Delay: A delay of 2-5 seconds may be necessary for the observation of all carbon signals.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 64 or more) is typically required.

-

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform. The resulting spectrum is then phased and calibrated using the residual solvent signal or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample holder or clean ATR crystal is recorded first.

-

The sample is then scanned, typically co-adding 16 to 32 scans to improve the signal-to-noise ratio.

-

The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.

-

Instrumentation: A Mass Spectrometer, often coupled with a Gas Chromatograph (GC-MS), is used for analysis.

-

Data Acquisition (GC-MS):

-

Sample Introduction: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet.

-

Separation: The GC column separates the components of the sample before they enter the mass spectrometer.

-

Ionization: Electron Impact (EI) is a common ionization method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Data Analysis: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) are identified. The fragmentation pattern provides further structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of the cis and trans isomers of this compound.

An In-depth Technical Guide to Common Impurities in Commercial 1,3-Dibromopropene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromopropene is a valuable reagent in organic synthesis, utilized for the introduction of a three-carbon unsaturated moiety in the development of various pharmaceutical compounds and other fine chemicals. The purity of this reagent is paramount, as the presence of impurities can lead to unforeseen side reactions, reduced yields, and the introduction of potentially toxic components into drug candidates. This technical guide provides a comprehensive overview of the common impurities found in commercial this compound, their origins, analytical detection methods, and potential implications for research and drug development.

Genesis of Impurities: Synthesis-Related Byproducts

The most prevalent impurities in commercial this compound are byproducts formed during its synthesis. A common industrial route to this compound involves the reaction of propargyl alcohol with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). During this process, several isomeric and related compounds can be formed.

A significant synthetic pathway is the free radical hydrobromination of propargyl bromide. This process is known to produce a mixture of dibromopropene isomers, with the product distribution being highly dependent on the specific reaction conditions.[1]

Common Synthesis-Related Impurities:

-

Positional Isomers:

-

2,3-Dibromo-1-propene: An isomer where both bromine atoms are attached to the same end of the propene chain.

-

1,2-Dibromo-1-propene: Another isomeric impurity with a different substitution pattern.

-

-

Geometric Isomers:

-

(cis)-1,3-Dibromopropene: The geometric isomer of the target compound. Commercial this compound is often sold as a mixture of cis and trans isomers.

-

-

Related Impurities:

-

Bromoallene: An allenic impurity that can be formed under certain synthetic conditions.[1]

-

One patent describing the synthesis of propargyl bromide from propargyl alcohol and phosphorus tribromide provides quantitative data on the formation of dibromopropene impurities. In one example, the resulting organic layer contained 10.26% 2,3-dibromopropene (B1205560) and 2.54% this compound, alongside the main product.[2] Another patent on the same transformation also notes the formation of 2,3-dibromopropene as the major byproduct and this compound as a minor byproduct.[3]

The following diagram illustrates the formation of these impurities from propargyl alcohol.

Quantitative Analysis of Impurities

The following table summarizes the potential impurities and their reported concentrations from a specific synthetic example found in the literature. It is important to note that the impurity profile of commercial batches can vary depending on the manufacturer and the synthetic process employed.

| Impurity Name | Chemical Structure | CAS Number | Typical Concentration (%) |

| 2,3-Dibromo-1-propene | CH₂=C(Br)CH₂Br | 513-31-5 | 10.14 - 10.26[4] |

| (cis/trans)-1,3-Dibromopropene | BrCH=CHCH₂Br | 627-15-6 | 2.54 - 3.6[4] |

| Bromoallene | CH₂=C=CHBr | 1.22[4] |

Stability and Degradation Products

For instance, the degradation of 1,3-dichloropropene, a related compound, has been shown to proceed via hydrolysis to the corresponding 3-chloroallyl alcohol.[5] A similar pathway can be anticipated for this compound, leading to the formation of 3-bromoallyl alcohol.

A stability-indicating analytical method is crucial for monitoring the purity of this compound over time. Such a method should be capable of separating the parent compound from its potential degradation products.

Analytical Methodologies for Impurity Profiling

The accurate identification and quantification of impurities in this compound require robust analytical methods. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the most powerful techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for separating and identifying the volatile impurities in this compound. The combination of chromatographic separation and mass spectral data allows for the unambiguous identification of isomeric impurities.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph equipped with a mass selective detector.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the dibromopropene isomers.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: 1 µL of a diluted sample (e.g., in dichloromethane) in split mode.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 5 minutes.

-

Ramp to 150 °C at 10 °C/min.

-

Hold at 150 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

Scan Mode: Full scan.

-

The following diagram illustrates a typical workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of impurities and can also be used for quantitative analysis. ¹H and ¹³C NMR spectra can provide detailed information about the connectivity and stereochemistry of the dibromopropene isomers.

Experimental Protocol: ¹H NMR Analysis

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of an internal standard (e.g., 1,3,5-trinitrobenzene) for quantitative analysis.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 16-32 scans for good signal-to-noise.

-

Relaxation Delay: A sufficiently long relaxation delay (e.g., 5 times the longest T₁) to ensure accurate integration for quantification.

-

-

Data Processing: Fourier transform the free induction decay (FID), phase the spectrum, and perform baseline correction. Integrate the signals corresponding to the protons of this compound and its impurities relative to the internal standard.

Toxicological Significance of Impurities

For drug development professionals, understanding the potential toxicity of impurities is critical. While comprehensive toxicological data for all dibromopropene isomers is not available, some related compounds have been studied for their genotoxic potential.

-

1,2-Dibromopropane (B165211): Has shown some evidence of mutagenicity.[6][7][8]

-

2,3-Dibromopropene: This compound is used to test the mutagenicity of halogenated hydrocarbons in bacteria.[9]

-

2,3-Dibromopropanal (B1202901): A postulated reactive metabolite of tris(2,3-dibromopropyl)phosphate, has been found to be mutagenic in Salmonella typhimurium.[1]

The presence of these and other potentially mutagenic impurities in this compound underscores the importance of stringent quality control for this starting material in pharmaceutical synthesis.

Conclusion

Commercial this compound can contain a variety of impurities, primarily arising from the synthetic process. These include positional and geometric isomers such as 2,3-dibromo-1-propene, 1,2-dibromo-1-propene, and the cis-isomer of this compound, as well as related compounds like bromoallene. The presence and concentration of these impurities can vary between manufacturers and batches.

For researchers and drug development professionals, it is essential to be aware of these potential impurities and to employ robust analytical methods such as GC-MS and NMR for their identification and quantification. This knowledge is crucial for ensuring the quality and safety of synthesized pharmaceutical compounds and for the accurate interpretation of experimental results. The potential for some of these impurities to be genotoxic highlights the need for careful sourcing and quality control of this compound used in drug development pipelines.

References

- 1. The genotoxicity of 2-bromoacrolein and 2,3-dibromopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,3-Dibromopropene synthesis - chemicalbook [chemicalbook.com]

- 3. US9169178B2 - Manufacturing of stabilized propargyl bromide - Google Patents [patents.google.com]

- 4. US6794551B2 - Process for producing propargyl bromide - Google Patents [patents.google.com]

- 5. Degradation of 1,3-Dichloropropene by Pseudomonas cichorii 170 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2-Dibromopropane - Hazardous Agents | Haz-Map [haz-map.com]

- 7. researchgate.net [researchgate.net]

- 8. Genotoxicity and carcinogenicity testing of 1,2-dibromopropane and 1,1,3-tribromopropane in comparison to 1,2-dibromo-3-chloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

An In-depth Technical Guide to the Theoretical Yield Calculation for 1,3-Dibromopropene Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the theoretical yield calculation for the synthesis of 1,3-dibromopropene, a valuable reagent in organic synthesis. A plausible synthetic route via the dehydrobromination of 1,1,3-tribromopropane (B1194335) is presented, along with the necessary data and a step-by-step experimental protocol. This document is intended to serve as a comprehensive resource for chemists and researchers in the pharmaceutical and chemical industries.

Core Concepts in Theoretical Yield Calculation

The theoretical yield represents the maximum amount of product that can be formed from the given amounts of reactants, assuming the reaction goes to completion with no side reactions or losses. The calculation is based on the stoichiometry of the balanced chemical equation. The key steps involve:

-

Writing the balanced chemical equation for the reaction.

-

Determining the molar masses of all reactants and the desired product.

-

Calculating the number of moles of each reactant.

-

Identifying the limiting reactant, which is the reactant that will be consumed first and thus limits the amount of product that can be formed.

-

Calculating the theoretical yield of the product in moles based on the stoichiometry of the limiting reactant.

-

Converting the theoretical yield from moles to grams.

Synthesis of this compound via Dehydrobromination

A viable method for the synthesis of this compound is the dehydrobromination of 1,1,3-tribromopropane. This elimination reaction involves the removal of a hydrogen atom and a bromine atom from adjacent carbon atoms to form a double bond. The reaction is typically carried out in the presence of a base.

The balanced chemical equation for this reaction is:

C₃H₅Br₃ (1,1,3-tribromopropane) + Base → C₃H₄Br₂ (this compound) + H-Base⁺ + Br⁻

For the purpose of this guide, we will consider a common non-nucleophilic base such as potassium tert-butoxide (t-BuOK).

C₃H₅Br₃ + C₄H₉OK → C₃H₄Br₂ + C₄H₉OH + KBr

Quantitative Data for Theoretical Yield Calculation

For accurate theoretical yield calculations, the following quantitative data are essential.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Boiling Point (°C) |

| 1,1,3-Tribromopropane | C₃H₅Br₃ | 280.78[1][2][3] | 2.379[1] | 217.7[1] |

| Potassium tert-butoxide | C₄H₉OK | 112.21 | ~0.910 | Decomposes |

| This compound | C₃H₄Br₂ | 199.87[4][5] | ~2[5] | 155-156[5] |

| tert-Butanol | C₄H₁₀O | 74.12 | 0.781 | 82.2 |

| Potassium Bromide | KBr | 119.00 | 2.75 | 1435 |

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the dehydrobromination of 1,1,3-tribromopropane to yield this compound.

Materials:

-

1,1,3-Tribromopropane

-

Potassium tert-butoxide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

-

Separatory funnel

-

Distillation apparatus

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve a known quantity of 1,1,3-tribromopropane in anhydrous THF.

-

Addition of Base: While stirring, slowly add a stoichiometric equivalent of potassium tert-butoxide to the solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

Theoretical Yield Calculation Workflow

The following diagram illustrates the logical workflow for calculating the theoretical yield of this compound.

Caption: Logical workflow for theoretical yield calculation.

This comprehensive guide provides the foundational knowledge for calculating the theoretical yield of this compound. Accurate application of these principles is crucial for optimizing reaction conditions and evaluating the efficiency of synthetic procedures in a research and development setting.

References

- 1. 1,1,3-tribromopropane|lookchem [lookchem.com]

- 2. 1,1,3-Tribromopropane CAS 23511-78-6 [benchchem.com]

- 3. 1,1,3-Tribromopropane | C3H5Br3 | CID 134838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C3H4Br2 | CID 5201028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Dibromo-1-propene, mixture of cis and trans 98 627-15-6 [sigmaaldrich.com]

historical context of the Freund reaction using 1,3-Dibromopropane

An In-depth Technical Guide to the Historical Context of the Freund Reaction using 1,3-Dibromopropane (B121459)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical context of the Freund reaction, specifically focusing on the synthesis of cyclopropane (B1198618) from 1,3-dibromopropane. It details the initial discovery by August Freund in 1881 and the subsequent improvements, presenting available quantitative data, detailed experimental protocols derived from historical accounts, and a visualization of the reaction mechanism. This document serves as a valuable resource for researchers and professionals in organic synthesis and drug development, offering insights into the foundational methods of cyclopropane ring formation.

Introduction

The cyclopropane ring, a fundamental structural motif in numerous natural products and pharmaceutical agents, was first synthesized in 1881 by the Austrian chemist August Freund.[1][2] His method, now known as the Freund reaction, involved the intramolecular cyclization of 1,3-dibromopropane using sodium metal.[1][2] This reaction is a key example of an intramolecular Wurtz coupling.[3] A few years later, in 1887, Gustavson reported an improvement on Freund's method by employing zinc dust, which was found to give better yields of cyclopropane.[1] The discovery of the anesthetic properties of cyclopropane in 1929 eventually led to the industrial production of this small ring system, highlighting the long-term significance of Freund's initial discovery.[1]

Historical Development and Key Contributors

The synthesis of cyclopropane was a significant achievement in 19th-century organic chemistry. August Freund's pioneering work demonstrated the feasibility of forming a strained three-membered ring from a linear precursor.[2][4] His original method involved the treatment of 1,3-dibromopropane with sodium.[1][2]

In 1887, Gustavson introduced the use of zinc dust as the reducing agent, which provided a more efficient route to cyclopropane.[1] Later work by Hass and coworkers further refined the process, particularly for industrial-scale production, often utilizing 1,3-dichloropropane (B93676) and zinc dust in an aqueous alcohol medium, sometimes with a catalytic amount of sodium iodide.[5][6]

Quantitative Data Summary

While detailed quantitative data from the original 19th-century publications are scarce and may not meet modern standards of reporting, subsequent studies and historical accounts allow for a comparative summary of the different approaches to the Freund reaction. The yield of cyclopropane is notably influenced by the choice of metal and reaction conditions.

| Reagent | Substrate | Solvent | Reported Yield | Reference |

| Sodium | 1,3-Dibromopropane | Not specified in some early reports | Generally lower than with zinc | [1][3] |

| Zinc | 1,3-Dibromopropane | Ethanol (B145695) | Improved yield over sodium | [1] |

| Zinc with NaI (catalyst) | 1,3-Dihalopropane | Aqueous Alcohol | Good yields | [1][5][6] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of cyclopropane from 1,3-dibromopropane based on the historical methods.

Freund's Method using Sodium

Materials:

-

1,3-Dibromopropane

-

Sodium metal

-

Anhydrous ether (as a solvent, though not always specified in early reports)

Procedure:

-

In a flask equipped with a reflux condenser, place small pieces of sodium metal.

-

Slowly add a solution of 1,3-dibromopropane in anhydrous ether to the sodium.

-

The reaction is initiated, often with gentle heating.

-

The reaction mixture is allowed to react, and the gaseous cyclopropane product is collected.

-

The collected gas can be purified by passing it through appropriate washing solutions to remove any byproducts.

Note: Working with sodium metal requires strict anhydrous conditions and appropriate safety precautions.

Gustavson's Improved Method using Zinc

Materials:

-

1,3-Dibromopropane

-

Zinc dust

-

Ethanol (80-90%)

Procedure:

-

In a reaction flask, a mixture of zinc dust and aqueous ethanol is prepared.

-

1,3-Dibromopropane is added to the stirred zinc suspension.

-

The mixture is heated to initiate the reaction, which can be vigorous.

-

The evolved cyclopropane gas is passed through a condenser to remove solvent vapors and then collected.

-

The gas can be further purified by washing.

Reaction Mechanism

The Freund reaction with 1,3-dibromopropane is an intramolecular Wurtz-type reaction. The mechanism is thought to proceed through either a radical or an organometallic intermediate.

Carbanion Intermediate Pathway:

-

A metal atom (sodium or zinc) transfers an electron to one of the carbon-bromine bonds of 1,3-dibromopropane, leading to the formation of a radical anion which then expels a bromide ion to form a 3-bromopropyl radical.

-

A second electron transfer from another metal atom to the radical species generates a carbanion (an organometallic intermediate in the case of zinc).

-

The resulting nucleophilic carbanion undergoes an intramolecular SN2 reaction, attacking the other carbon atom bearing a bromine atom.

-

This intramolecular displacement of the second bromide ion results in the formation of the cyclopropane ring.

Conclusion

The Freund reaction, in its original form and subsequent modifications, represents a cornerstone in the synthesis of cyclopropane rings. Understanding the historical context, the experimental evolution, and the underlying mechanism of this reaction provides valuable knowledge for modern chemists. While newer and more versatile methods for cyclopropanation have been developed, the Freund reaction remains a classic example of intramolecular cyclization and a testament to the early ingenuity in the field of organic synthesis. This guide serves as a foundational reference for researchers and professionals, bridging the historical origins with contemporary applications in chemical and pharmaceutical development.

References

- 1. Cyclopropane - Wikipedia [en.wikipedia.org]

- 2. August Freund - Wikipedia [en.wikipedia.org]

- 3. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 4. homework.study.com [homework.study.com]

- 5. Freund Reaction [drugfuture.com]

- 6. What happens when 13dibromopropane reacts with zinc class 12 chemistry CBSE [vedantu.com]

An In-depth Technical Guide on the Metabolism and Toxicology of 1,3-Dibromopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism and toxicology of 1,3-Dibromopropane (B121459) (CAS No. 109-64-8), a halogenated hydrocarbon used as a chemical intermediate. A thorough understanding of its toxicological profile and metabolic fate is crucial for risk assessment and safe handling in research and industrial settings.

Metabolism and Excretion

The metabolism of 1,3-dibromopropane is primarily characterized by conjugation with glutathione (B108866) (GSH), leading to a significant depletion of hepatic GSH levels.[1][2][3] This process is a critical step in both its detoxification and toxicity pathways.

1.1 Metabolic Pathways Oral administration of 1,3-dibromopropane to rats leads to a rapid decrease in liver glutathione content.[2][3][4] The primary metabolic pathway involves an initial conjugation with GSH. This conjugate, 1-bromo-3-propyl-S-glutathione, is then further processed to form the major urinary metabolite, N-acetyl-S-[1-bromo-3-propyl]-cysteine.[2][3][4]

Additional identified urinary metabolites include S-(3-hydroxypropyl)cysteine and N-acetyl-S-(3-hydroxypropyl)cysteine.[5] Oxidative pathways also play a role, as evidenced by the formation of beta-bromolactic acid and the excretion of approximately 3.5% of a dose as CO2 within 6 hours.[5]

1.2 Excretion and Enterohepatic Cycling Following oral administration in rats, metabolites of 1,3-dibromopropane are excreted in approximately equal amounts in the urine and expired air.[2][3] Studies using radio-labelled 1,3-dibromopropane have shown that sulfur-containing metabolites are also excreted in the bile.[2][3] The sustained blood levels of radioactivity and low fecal recovery suggest that these biliary metabolites undergo enterohepatic cycling, a process where they are reabsorbed from the intestine back into circulation.[2][3][4]

Toxicology

1,3-Dibromopropane exhibits a distinct toxicological profile characterized by moderate acute toxicity, severe irritation, and genotoxic potential.

2.1 Mechanism of Toxicity The principal mechanism of 1,3-dibromopropane's toxicity is directly linked to its metabolism. The conjugation with glutathione, while a metabolic process, leads to the depletion of cellular GSH stores.[1] This depletion impairs the cell's antioxidant defense system, resulting in oxidative stress.[1] Key markers of this oxidative stress include an increase in reactive oxygen species (ROS) and lipid peroxidation. This cascade is considered the primary driver for the observed hepatotoxicity and immunotoxicity.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolism of 1,3-dibromopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of 1,3-dibromopropane (Journal Article) | ETDEWEB [osti.gov]

- 4. 1,3-Dibromopropane - Wikipedia [en.wikipedia.org]

- 5. 1,3-Dibromopropane | C3H6Br2 | CID 8001 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cyclopropane Synthesis using 1,3-Dibromopropane

Abstract

This document provides detailed application notes and protocols for the synthesis of cyclopropane (B1198618) rings utilizing 1,3-dibromopropane (B121459) as a key reagent. Cyclopropanes are significant structural motifs in medicinal chemistry, enhancing the potency and metabolic stability of drug candidates.[1][2] The primary method detailed is the intramolecular cyclization of 1,3-dibromopropane with active methylene (B1212753) compounds, a robust and versatile strategy for forming substituted cyclopropanes. This note is intended for researchers, scientists, and professionals in drug development, offering insights into the reaction mechanism, a summary of quantitative data, and comprehensive experimental protocols.

Introduction

The cyclopropane ring, a three-membered carbocycle, is a prevalent feature in numerous natural products and pharmaceuticals.[3] Its inherent ring strain and unique electronic properties make it a valuable component for modulating the biological activity and physicochemical properties of molecules.[1] One of the foundational methods for synthesizing the cyclopropane skeleton is the intramolecular Wurtz reaction of 1,3-dibromopropane, first reported by August Freund in 1881.[4][5] This reaction, often called the Freund reaction, involves treating 1,3-dibromopropane with a metal like sodium or zinc to induce cyclization.[5][6]

A more versatile and widely used approach involves the reaction of 1,3-dibromopropane with a carbanion generated from an active methylene compound (e.g., diethyl malonate). This allows for the synthesis of functionalized cyclopropanes, such as cyclopropane-1,1-dicarboxylic acid, which are valuable synthetic intermediates.[7][8]

Reaction Mechanism

The synthesis of substituted cyclopropanes from 1,3-dibromopropane and an active methylene compound (represented as CH₂(EWG)₂, where EWG is an Electron-Withdrawing Group) proceeds via a two-step nucleophilic substitution followed by an intramolecular cyclization.

-

Deprotonation: A strong base removes a proton from the active methylene compound, generating a stabilized carbanion (nucleophile).

-

First Substitution (SN2): The carbanion attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion.

-

Second Deprotonation: The base removes the remaining acidic proton on the substituted methylene compound.

-

Intramolecular Cyclization (SN2): The newly formed carbanion attacks the terminal carbon bearing the second bromine atom, displacing the bromide ion and forming the cyclopropane ring in a 3-exo-trig cyclization.[5]

Figure 1. Mechanism of cyclopropanation with an active methylene compound.

Quantitative Data Summary

The yield of cyclopropane derivatives is highly dependent on the reaction conditions, including the choice of base, solvent, and nature of the active methylene compound. The following table summarizes yields reported in the literature for the synthesis of cyclopropane-1,1-dicarboxylate derivatives.

| Active Methylene Compound | Dihaloalkane | Base / Conditions | Solvent | Yield (%) | Reference |

| Diethyl Malonate | 1,2-Dibromoethane (B42909) | Sodium Ethoxide | Ethanol | 40% | [9] |

| Diethyl Malonate | 1,2-Dibromoethane | 50% aq. NaOH, TEBAC (PTC) | Water | 66-73% | [7] |

| Dimethyl Malonate | 1,2-Dibromoethane | K₂CO₃ | DMF | 73% | [10] |

| Diethyl Malonate | 1,3-Dibromopropane | K₂CO₃, TBAB (PTC) | DMF | 89% (for Cyclobutane) | [11] |